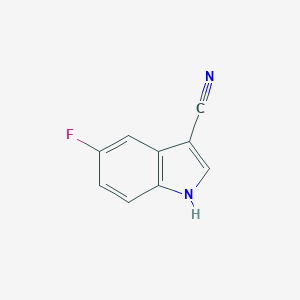

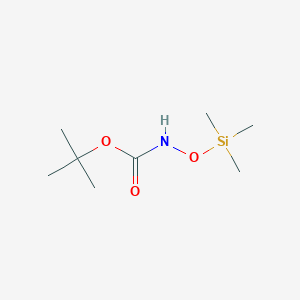

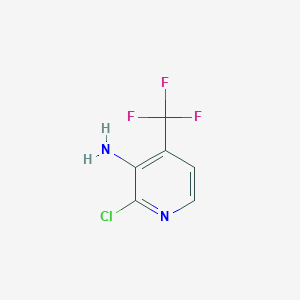

![molecular formula C20H22N2O3 B069514 Heptanamide, 7-[(4'-cyano[1,1'-biphényl]-4-yl)oxy]-N-hydroxy- CAS No. 191228-04-3](/img/structure/B69514.png)

Heptanamide, 7-[(4'-cyano[1,1'-biphényl]-4-yl)oxy]-N-hydroxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to “Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-” involves multi-step chemical reactions, utilizing specific reagents and conditions to build the complex molecular architecture. A notable example includes the synthesis of (2E,4E)-N-Isobutyl-7-(3,4-methylenedioxyphenyl)hepta-2,4-dienamide, which exhibits insecticidal activity and is synthesized from 3-(3,4-methylenedioxyphenyl)prop-1-ene through hydroboration-oxidation and a modified Wittig reaction as key steps (Kad et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds similar to “Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-” often features complex arrangements of rings, functional groups, and substituents that determine their chemical behavior and interactions. The structure and characterisation of the 1-(4-cyanobiphenyl-4'-yl)-6-(4-alkylanilinebenzylidene-4'-oxy)hexanes series, for example, reveal how molecular curvature and specific intermolecular interactions contribute to the formation of distinct liquid crystal phases (Walker et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of compounds within this category encompasses a range of reactions, including intramolecular hydrogen abstraction and cycloaddition, influenced by their structural characteristics. The synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems through reactions promoted by N-radicals in carbohydrates exemplifies the intricate chemical transformations possible (Francisco et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including their mesomorphic behavior and phase transitions, are closely related to their molecular structure and composition. The synthesis and living cationic polymerization of related vinyl ethers, for instance, highlight the impact of molecular weight on the mesomorphic behaviour of the resulting polymers, demonstrating the nuanced relationship between structure and physical properties (Percec et al., 1992).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the molecular architecture and functional groups present in these compounds. Research into the tandem gold/silver-catalyzed cycloaddition/hydroarylation of aryl-enynes illustrates the synthetic utility of these compounds in forming complex bicyclic structures under mild conditions, showcasing their versatile chemical properties (Robertson et al., 2015).

Applications De Recherche Scientifique

Catalyse

Enfin, l’Heptanamide pourrait trouver des applications dans la catalyse. Sa structure pourrait être modifiée pour créer des catalyseurs qui facilitent des réactions chimiques spécifiques, augmentant potentiellement leur vitesse ou leur sélectivité.

Chacune de ces applications tire parti de la structure chimique unique de Heptanamide, 7-[(4’-cyano[1,1’-biphényl]-4-yl)oxy]-N-hydroxy-, et représente un domaine de recherche où le composé pourrait avoir un impact significatif. Il est important de noter que l’utilisation réelle dans ces applications dépendrait de recherches et développements empiriques supplémentaires .

Propriétés

IUPAC Name |

7-[4-(4-cyanophenyl)phenoxy]-N-hydroxyheptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c21-15-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25-14-4-2-1-3-5-20(23)22-24/h6-13,24H,1-5,14H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIYBCKFYUQVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172644 |

Source

|

| Record name | A-161906 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191228-04-3 |

Source

|

| Record name | A-161906 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191228043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-161906 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-161906 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R198471H35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

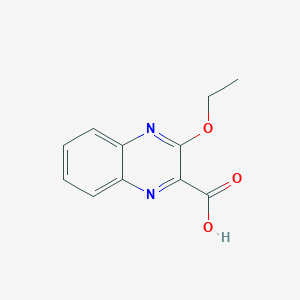

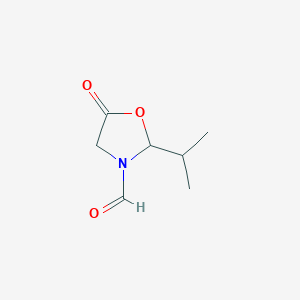

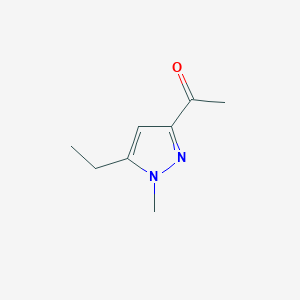

![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)

![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)